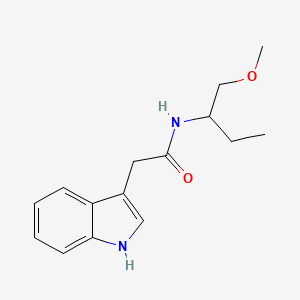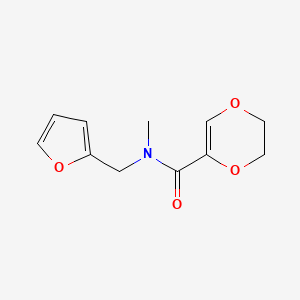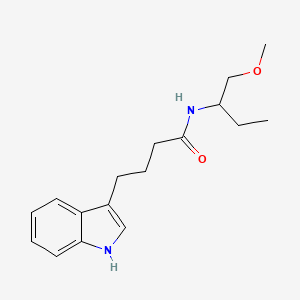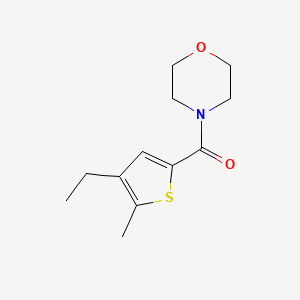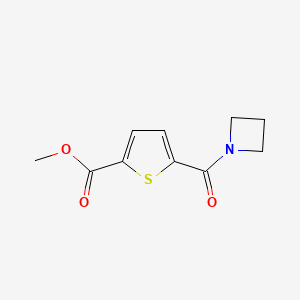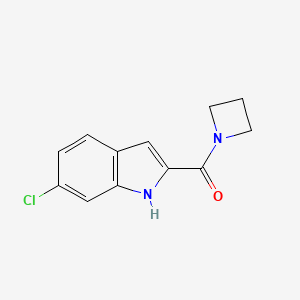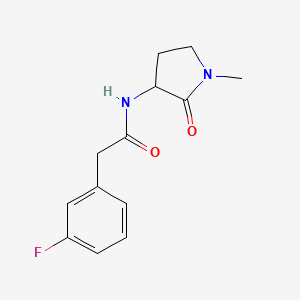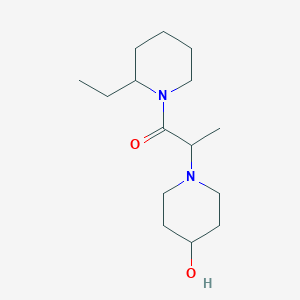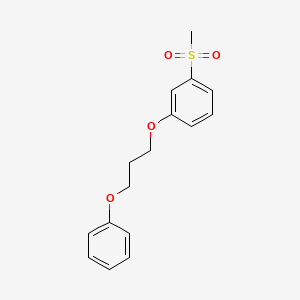
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene, also known as MPB, is a chemical compound that belongs to the family of aryloxypropanolamines. It is a selective beta-3 adrenergic receptor agonist that has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
作用机制
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene selectively activates the beta-3 adrenergic receptor, which is mainly expressed in adipose tissue and plays a key role in regulating energy metabolism. Activation of this receptor leads to an increase in lipolysis and thermogenesis, resulting in increased energy expenditure and decreased fat accumulation. 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has also been shown to improve insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle.
Biochemical and Physiological Effects:
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has been shown to increase energy expenditure and reduce body weight in animal studies. It has also been shown to improve insulin sensitivity and glucose tolerance, as well as reduce inflammation and oxidative stress. 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has been shown to have bronchodilatory effects in animal studies, indicating its potential use in the treatment of asthma.
实验室实验的优点和局限性
One advantage of using 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene in lab experiments is its selective activation of the beta-3 adrenergic receptor, which allows for specific targeting of adipose tissue and energy metabolism. However, one limitation is the potential for off-target effects, as beta-3 adrenergic receptors are also expressed in other tissues such as the heart and bladder.
未来方向
There are several future directions for research on 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene. One direction is the development of more selective beta-3 adrenergic receptor agonists with fewer off-target effects. Another direction is the investigation of the potential use of 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, the mechanisms underlying the bronchodilatory effects of 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene should be further explored to determine its potential use in the treatment of asthma.
合成方法
The synthesis of 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene involves the reaction of 3-phenoxypropanol with 1-methylsulfonyl-2-nitrobenzene in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reduced with palladium on carbon to yield 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene. The overall yield of this synthesis method is approximately 50%.
科学研究应用
1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and improve insulin sensitivity in animal studies. 1-Methylsulfonyl-3-(3-phenoxypropoxy)benzene has also been investigated for its potential use in the treatment of asthma, as it has been shown to have bronchodilatory effects.
属性
IUPAC Name |
1-methylsulfonyl-3-(3-phenoxypropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-21(17,18)16-10-5-9-15(13-16)20-12-6-11-19-14-7-3-2-4-8-14/h2-5,7-10,13H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJFTXZSKJUIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)

![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)

